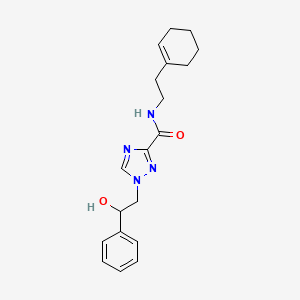

N-(2-cyclohex-1-en-1-ylethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide

Description

N-(2-cyclohex-1-en-1-ylethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a 2-cyclohexenylethyl chain, while the triazole nitrogen at position 1 bears a 2-hydroxy-2-phenylethyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., triazole-carboxamides with antifungal or kinase-inhibitory activity) highlight its relevance in drug discovery .

Properties

IUPAC Name |

N-[2-(cyclohexen-1-yl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-17(16-9-5-2-6-10-16)13-23-14-21-18(22-23)19(25)20-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,14,17,24H,1,3-4,8,11-13H2,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZIEILWZXDHPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCNC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclohex-1-en-1-ylethyl)-1-(2-hydroxy-2-phenylethyl)-1H-1,2,4-triazole-3-carboxamide is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 303.39 g/mol. The compound features a triazole ring, which is often linked to various pharmacological effects due to its ability to interact with biological targets.

Antimicrobial Activity

Triazole derivatives have been widely studied for their antimicrobial properties. The compound has shown promising activity against various bacterial and fungal strains. Research indicates that triazoles inhibit ergosterol biosynthesis in fungi, leading to cell death. In particular:

- Antibacterial Activity : Studies have demonstrated that certain 1,2,4-triazole derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics like amoxicillin and fluconazole in some cases .

| Compound | Activity Against | Reference |

|---|---|---|

| N-(2-cyclohex-1-en-1-ylethyl)-triazole | E. coli, S. aureus | |

| Other triazole derivatives | C. albicans |

Anticancer Potential

The anticancer properties of triazoles are attributed to their ability to induce apoptosis in cancer cells. Studies have shown that compounds similar to N-(2-cyclohex-1-en-1-ylethyl)-triazole can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer). The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

Antiviral Activity

Research has also indicated potential antiviral effects of triazole derivatives. For instance, modifications at specific positions on the triazole ring can enhance antiviral activity against viruses such as herpes simplex virus (HSV). The selectivity index of these compounds often surpasses that of established antiviral agents like ribavirin .

Case Study 1: Antibacterial Activity

In a comparative study, several synthesized 1,2,4-triazole derivatives were tested for their antibacterial efficacy. The results indicated that N-(2-cyclohex-1-en-1-ylethyl)-triazole exhibited higher activity against resistant strains of E. coli compared to standard antibiotics .

Case Study 2: Anticancer Effects

A recent investigation into the anticancer properties of N-(2-cyclohex-1-en-1-ylethyl)-triazole revealed an IC50 value of 15 µM against MCF-7 cells. This suggests a moderate level of cytotoxicity that warrants further exploration for potential therapeutic applications .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. 1-(2-Hydroxy-2-phenylethyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide ()

- Structural Similarities : Both compounds share a triazole-carboxamide backbone and a 2-hydroxy-2-phenylethyl group.

- Key Differences: The target compound’s cyclohexenylethyl substituent is replaced with a thiophenemethyl group in this analog.

b. (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()

- Structural Similarities : Both feature a triazole ring and aromatic substituents (phenyl/chlorophenyl).

- Key Differences: The target compound lacks the thione group and chlorobenzylideneamino substituent.

c. N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide ()

- Structural Similarities : Both contain a cyclohexane/cyclohexene-derived carboxamide.

- Key Differences : The dichloro-hydroxyphenyl group in this analog introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce bioavailability compared to the target compound’s hydroxy-phenylethyl group .

Pharmacological and Physicochemical Properties

- Hydrogen Bonding : The hydroxy-phenylethyl group may engage in hydrogen bonding similar to the N—H···O/S interactions observed in , critical for target engagement in enzyme inhibition .

- The target compound’s structure aligns with NCCLS protocols for MIC determination (), suggesting testable efficacy against Candida or Aspergillus species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.